molecular formula C16H24ClN3O B239904 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide

Cat. No. B239904
M. Wt: 309.83 g/mol
InChI Key: ULLDFBZUOXJYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.

Mechanism of Action

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide acts as a selective antagonist of TRPV1 channels, which are expressed in sensory neurons and play a key role in nociception. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and their activation leads to the release of neurotransmitters that signal pain and inflammation. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide blocks the activation of TRPV1 channels by these stimuli, thus reducing the release of neurotransmitters and the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects, particularly in the context of pain and inflammation. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activation of immune cells, such as macrophages and T cells. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has also been shown to reduce the sensation of pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and cancer pain.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has several advantages for lab experiments, including its high selectivity for TRPV1 channels and its ability to block the activation of these channels by various stimuli. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has also been shown to be effective in reducing pain and inflammation in animal models of various diseases, making it a promising therapeutic agent for these conditions. However, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has several limitations, including its poor solubility in water and its potential for off-target effects on other ion channels.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide, including its potential use as a therapeutic agent for pain and inflammation in humans. Further studies are needed to determine the optimal dosage and administration of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide for these conditions, as well as its potential side effects and interactions with other drugs. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide may have potential applications in other areas of research, such as cancer and neurodegenerative diseases, which require further investigation.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide involves several steps, starting from 3-chloro-4-nitroaniline, which is converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline through a substitution reaction with 4-ethylpiperazine. The resulting compound is then reacted with butyryl chloride to form N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been extensively studied for its potential use in scientific research, particularly in the field of pain and inflammation. TRPV1 channels are known to play a crucial role in nociception, the process by which the nervous system detects and responds to harmful stimuli. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to block the activation of TRPV1 channels by various stimuli, including capsaicin and heat, and thus has the potential to be used as a therapeutic agent for pain and inflammation.

properties

Product Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C16H24ClN3O/c1-3-5-16(21)18-13-6-7-15(14(17)12-13)20-10-8-19(4-2)9-11-20/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)

InChI Key

ULLDFBZUOXJYID-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.